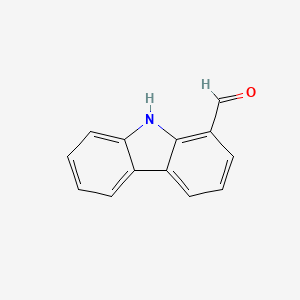

9H-carbazole-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-4-3-6-11-10-5-1-2-7-12(10)14-13(9)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHCBSGWJYTOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471691 | |

| Record name | 9H-Carbazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-94-2 | |

| Record name | 9H-Carbazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9H-Carbazole-1-Carbaldehyde: Structure, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-carbazole-1-carbaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis methodologies, and explores its potential biological activities, drawing parallels with closely related carbazole (B46965) derivatives.

Chemical Structure and IUPAC Name

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle containing a pyrrole (B145914) ring fused to two benzene (B151609) rings. The aldehyde functional group is substituted at the first position of the carbazole ring system.

Chemical Structure:

IUPAC Name: this compound[1]

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, the physicochemical properties of the parent compound, 9H-carbazole, and its other derivatives provide a valuable reference point for predicting its characteristics.

| Property | Value (for 9H-carbazole) | Reference |

| Molecular Formula | C₁₂H₉N | Cheméo |

| Molecular Weight | 167.21 g/mol | Cheméo |

| Melting Point | 246 °C | Cheméo |

| Boiling Point | 355 °C | Cheméo |

| Water Solubility | 1.18 mg/L at 25 °C | Cheméo |

| logP (Octanol-Water Partition Coefficient) | 3.3 | Cheméo |

Note: The properties of this compound will be influenced by the presence of the aldehyde group, likely increasing its polarity and altering its solubility and melting/boiling points compared to the parent carbazole.

Experimental Protocols

The synthesis of carbazole aldehydes is often achieved through formylation of the carbazole core. The Vilsmeier-Haack reaction is a common and effective method for this transformation. A general protocol, adaptable for the synthesis of this compound, is detailed below.

Synthesis of Carbazole Aldehydes via Microwave-Assisted Vilsmeier-Haack Reaction

This protocol is adapted from a procedure for the synthesis of carbazole monoaldehydes and offers a high-yield, efficient method.[2]

Materials:

-

9H-Carbazole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Argon gas

-

Ice

-

Microwave reactor

Procedure:

-

Under an argon atmosphere, cool N,N-dimethylformamide (3 equivalents) to 0 °C.

-

Add phosphoryl chloride (3 equivalents) dropwise to the cooled DMF.

-

Allow the mixture to warm to room temperature and stir for 1 hour to generate the Vilsmeier reagent.

-

Add a solution of 9H-carbazole (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

-

Transfer the reaction mixture to a microwave reactor and irradiate at 150 W and 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically around 100 minutes), cool the mixture to room temperature.

-

Pour the reaction mixture into ice to quench the reaction and precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, extensive research on its isomers, particularly 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), provides significant insights into the potential mechanisms of action for this class of compounds. ECCA has been shown to exhibit potent anti-tumor activity in human melanoma cells through the reactivation of the p53 tumor suppressor pathway.[3][4]

Reactivation of the p53 Signaling Pathway by a Carbazole Aldehyde Derivative

The following diagram illustrates the proposed signaling pathway for the anti-tumor effects of ECCA, which serves as a model for understanding the potential biological impact of this compound.

Caption: Proposed signaling pathway of ECCA-induced apoptosis.

Experimental Protocols for Assessing Anti-Tumor Activity

The following are key experimental methodologies that can be employed to investigate the biological activity of this compound, based on the studies of related compounds.[5]

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Method:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

2. Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in a signaling pathway (e.g., p53, p21, PUMA).

-

Method:

-

Treat cells with the test compound.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence detection system.

-

3. Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic cells.

-

Method:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While further research is needed to fully elucidate its specific properties and biological activities, the established methodologies for the synthesis and evaluation of related carbazole derivatives provide a solid framework for future investigations. The potential for this compound to modulate critical cellular pathways, such as the p53 signaling cascade, warrants its continued exploration in the fields of drug discovery and chemical biology.

References

- 1. This compound | C13H9NO | CID 11745551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands | MDPI [mdpi.com]

- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 9H-Carbazole-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazole-1-carbaldehyde, a derivative of the heterocyclic compound carbazole (B46965), is a molecule of significant interest in the fields of medicinal chemistry and materials science. The carbazole nucleus is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 1-position of the carbazole ring provides a versatile synthetic handle for the further elaboration of the molecule, enabling the creation of diverse chemical libraries for drug discovery and the development of novel organic materials. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the available quantitative data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | - |

| Molecular Weight | 195.22 g/mol | - |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 143 °C | [1] |

| Boiling Point (Predicted) | 428.4 ± 18.0 °C | [1] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.77 ± 0.30 | [1] |

Table 2: Solubility Profile (Qualitative)

| Solvent | Solubility | Notes |

| Water | Insoluble | Based on the non-polar aromatic structure of the parent carbazole. |

| Acetone | Soluble | The parent carbazole is soluble in acetone. |

| Benzene | Slightly Soluble | The parent carbazole is slightly soluble in benzene. |

| Ether | Slightly Soluble | The parent carbazole is slightly soluble in ether. |

| Ethanol | Soluble | Recrystallization is possible from ethanol, suggesting good solubility at elevated temperatures. |

| Chloroform | Insoluble | The parent carbazole is insoluble in chloroform. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents are generally good solvents for carbazole derivatives. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvents are generally good solvents for carbazole derivatives. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: PubChem provides a reference to the ¹³C NMR spectrum of this compound. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region of the spectrum (around 190-200 ppm). The aromatic carbons of the carbazole moiety would appear in the range of 110-145 ppm.

2. Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not found, the spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the N-H group of the carbazole ring.

-

C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1680-1715 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of carbazole-based compounds typically shows multiple absorption bands in the range of 240-400 nm, which are attributed to π-π* and n-π* electronic transitions within the conjugated aromatic system. The presence of the carbaldehyde group, an auxochrome, is expected to influence the absorption maxima and molar absorptivity.

4. Mass Spectrometry (MS)

PubChem provides a reference to the GC-MS data for this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the carbazole ring system.

Experimental Protocols

1. Synthesis of this compound

A common method for the formylation of electron-rich aromatic compounds like carbazole is the Vilsmeier-Haack reaction. While a specific protocol for the 1-carbaldehyde isomer was not found, a general procedure for a related isomer, 9-ethyl-9H-carbazole-2-carbaldehyde, can be adapted.[2] The regioselectivity of the formylation on the carbazole ring is influenced by the reaction conditions and the directing effects of existing substituents.

General Vilsmeier-Haack Reaction Protocol:

-

Reagents: 9H-Carbazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add POCl₃ to the cooled DMF solution to form the Vilsmeier reagent.

-

Add a solution of 9H-carbazole in the same solvent to the Vilsmeier reagent.

-

Stir the reaction mixture at a controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Neutralize the solution and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

2. Melting Point Determination

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Place a small amount of the finely powdered this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (143 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range represents the melting point of the compound.

-

3. Solubility Determination (Qualitative)

-

Materials: Test tubes, this compound, various solvents.

-

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex or shake the test tube vigorously for 1-2 minutes.

-

Visually observe if the solid has dissolved completely.

-

If the solid has not dissolved, gently heat the test tube and observe any changes in solubility.

-

Record the solubility as soluble, partially soluble, or insoluble at both room temperature and upon heating.

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the searched literature, the carbazole scaffold is a well-established pharmacophore with diverse biological activities.[3] A study on a closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), provides significant insight into the potential mechanism of action for carbazole aldehydes.

Anticancer Activity and the p53 Signaling Pathway

Research has shown that ECCA exhibits potent antitumor activity against human melanoma cells by reactivating the p53 signaling pathway.[4][5][6] The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. ECCA was found to induce apoptosis (programmed cell death) and cellular senescence in melanoma cells.

The proposed mechanism involves the following key steps:

-

Activation of MAPK Pathway: ECCA enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[4]

-

Phosphorylation of p53: The activated MAPK pathway leads to the phosphorylation of p53 at the Ser15 residue.[4]

-

Activation of p53 Downstream Targets: Phosphorylated p53 acts as a transcription factor, upregulating the expression of its downstream target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[7]

-

Induction of Apoptosis and Senescence: The activation of these downstream targets ultimately leads to cell cycle arrest, apoptosis, and senescence in cancer cells.

Given the structural similarity, it is plausible that this compound could exhibit similar anticancer properties by modulating the p53 signaling pathway. Further research is warranted to investigate this hypothesis.

Conclusion

This compound is a promising molecule with potential applications in drug discovery and materials science. This technical guide has summarized its key physicochemical properties, provided general experimental protocols for its synthesis and characterization, and explored its potential biological activity based on the known mechanisms of a closely related analog. The reactivation of the p53 signaling pathway by carbazole aldehydes highlights a potential avenue for the development of novel anticancer therapeutics. Further research is necessary to fully elucidate the specific properties and biological functions of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

9H-carbazole-1-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-carbazole-1-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and explores its potential biological activities, offering valuable insights for researchers and developers in the field.

Core Compound Data

This compound is a derivative of carbazole (B46965), a tricyclic aromatic heterocycle. The presence of the aldehyde group at the 1-position provides a reactive site for further chemical modifications, making it a valuable building block in organic synthesis.

| Parameter | Value | Reference |

| CAS Number | 1903-94-2 | [1][2] |

| Molecular Formula | C₁₃H₉NO | [3] |

| Molecular Weight | 195.22 g/mol | [3][4] |

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of this compound are crucial for its application. Below is a summary of its key spectroscopic and physicochemical properties.

| Property | Data | Reference |

| Appearance | Solid | [4] |

| Melting Point | 158 - 159 °C | [4] |

| ¹H NMR | Spectral data available | [5] |

| ¹³C NMR | Spectral data available | [3][4] |

| Mass Spectrometry (GC-MS) | Spectral data available | [3] |

| Infrared (IR) Spectroscopy | Spectral data available | [6][7][8] |

Synthesis of this compound

The introduction of a formyl group onto the carbazole ring can be effectively achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds like carbazole.[9][10][11][12] While the 3- and 6-positions are generally more reactive, careful control of reaction conditions can lead to substitution at the 1-position.

Experimental Protocol: Vilsmeier-Haack Formylation of 9H-Carbazole (General Procedure)

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of carbazole derivatives and may require optimization for the specific synthesis of this compound.

Materials:

-

9H-Carbazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene (or other suitable anhydrous solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether/ethyl acetate (B1210297) mixture (as eluent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in the chosen anhydrous solvent to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. This in situ reaction forms the Vilsmeier reagent.[9][10]

-

Prepare a solution of 9H-carbazole in the anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration that will require optimization (e.g., reflux for several hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound.[5]

Biological Activity and Potential Applications

Carbazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[13][14][15] The functionalization of the carbazole nucleus often leads to enhanced or novel therapeutic activities.

While specific studies on the biological activity of this compound are limited, research on its isomers and other derivatives provides valuable insights into its potential. For instance, a study on 9-ethyl-9H-carbazole-3-carbaldehyde demonstrated its antitumor function in human melanoma cells through the reactivation of the p53 signaling pathway. This suggests that carbazole aldehydes, in general, may possess anticancer properties.

The aldehyde group at the 1-position of this compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. These derivatives can be screened for various biological activities, opening avenues for the discovery of new therapeutic agents.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its well-defined chemical properties and the reactivity of its aldehyde group make it an ideal scaffold for the development of novel molecules with diverse applications. The synthetic routes, although requiring optimization, are accessible through established chemical transformations. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic leads. This guide serves as a foundational resource for researchers embarking on the study and application of this versatile carbazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. This compound | C13H9NO | CID 11745551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Carbazole(86-74-8) IR Spectrum [m.chemicalbook.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. echemcom.com [echemcom.com]

- 14. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 9H-carbazole-1-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9H-carbazole-1-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information for the parent compound, 9H-carbazole, and a detailed experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound is an organic compound belonging to the carbazole (B46965) family. Carbazoles are aromatic heterocyclic compounds with a wide range of applications in materials science, pharmaceuticals, and as chemical intermediates. The solubility of these compounds is a critical parameter for their synthesis, purification, formulation, and application. Understanding the solubility behavior of this compound in various organic solvents is essential for its effective use in research and development.

Qualitative Solubility Data of 9H-Carbazole

Table 1: Qualitative Solubility of 9H-Carbazole in Various Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Polar Aprotic | Acetone, DMSO | Soluble in acetone.[2] More soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] |

| Polar Protic | Ethanol, Methanol | Slightly soluble in ethanol.[2] More soluble in polar organic solvents such as methanol.[1] |

| Non-Polar Aromatic | Benzene, Toluene (B28343) | Slightly soluble in benzene.[2] It demonstrates higher solubility in non-polar organic solvents like toluene or benzene.[1] |

| Non-Polar Aliphatic | Hexane | Insoluble (by inference from general carbazole properties). |

| Halogenated | Chloroform | Insoluble in chloroform.[2] |

| Ethers | Diethyl Ether | Slightly soluble in ether.[2] |

| Aqueous | Water | Insoluble in water.[2] 9H-carbazole is generally sparingly soluble in water due to its non-polar aromatic structure.[1] |

Note: The solubility of 9H-carbazole, like many organic compounds, generally increases with a rise in temperature.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is adapted from standard methods for determining the solubility of organic compounds.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

3.2.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a scintillation vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

3.2.2. Sample Collection and Dilution

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette. For accuracy, a syringe filter should be used to avoid transferring any solid particles.

-

Transfer the collected supernatant to a volumetric flask of an appropriate volume (e.g., 100 mL).

-

Dilute the sample to the mark with the same solvent used for the solubility test.

3.2.3. Quantitative Analysis

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

3.2.4. Calculation of Solubility

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

The Botanical Treasury of Carbazoles: A Technical Guide to Their Natural Occurrence and Analysis

An in-depth exploration of the distribution, biosynthesis, and quantification of carbazole (B46965) alkaloids in the plant kingdom, tailored for researchers, scientists, and drug development professionals.

Carbazole alkaloids, a class of heterocyclic aromatic compounds, represent a significant area of natural product chemistry, lauded for their diverse and potent biological activities. These activities, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory properties, have positioned them as promising scaffolds for drug discovery and development.[1][2][3][4] This technical guide delves into the natural occurrence of these valuable phytochemicals in plants, providing a comprehensive overview of their distribution, biosynthetic origins, and the analytical methodologies employed for their quantification.

Distribution in the Plant Kingdom

Carbazole alkaloids are not ubiquitously distributed in the plant kingdom; their presence is predominantly concentrated within specific plant families. The Rutaceae family stands out as the most prolific source, with numerous carbazole alkaloids isolated from genera such as Murraya, Clausena, and Glycosmis.[5][6] The discovery of murrayanine (B1213747) from Murraya koenigii marked a pivotal moment in the study of these compounds.[4][7] While the Rutaceae family is the primary reservoir, minor occurrences of carbazole alkaloids have also been reported in other plant families, including the Apocynaceae, Loganiaceae, and Meliaceae.[5]

The chemotaxonomic significance of carbazole alkaloids is particularly evident within the Rutaceae family, where their presence helps to delineate and classify genera within the subtribe Clauseninae.[6] The structural diversity of these alkaloids is remarkable, with over 330 derivatives identified, the majority of which are derived from a 3-methylcarbazole precursor and are collectively known as phytocarbazoles.[5]

Biosynthesis of Carbazole Alkaloids in Plants

The biosynthesis of phytocarbazoles is thought to originate from the shikimate pathway.[4] This pathway provides the necessary precursors for the formation of the characteristic tricyclic carbazole skeleton. The proposed biosynthetic pathway for many carbazole alkaloids begins with the condensation of anthranilic acid and a C5 isoprenoid unit, leading to the formation of the core carbazole structure. Subsequent modifications, such as methylation, hydroxylation, and prenylation, give rise to the vast array of carbazole alkaloid derivatives found in nature. The in-vivo oxidation of the methyl group of the 3-methylcarbazole core is a common subsequent step, yielding formyl carbazole or methyl carbazole-3-carboxylate congeners, which are frequently found in the genera Murraya, Clausena, and Glycomis.[7]

Caption: Proposed biosynthetic pathway of phytocarbazoles originating from the shikimate pathway.

Quantitative Analysis of Carbazole Alkaloids

The accurate quantification of carbazole alkaloids in plant materials is crucial for quality control, standardization of herbal products, and for facilitating their economic isolation for further research and development.[8][9] Various analytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) being the most prominent.[8][9][10] Quantitative nuclear magnetic resonance (qNMR) spectroscopy has also emerged as a powerful tool, offering the advantage of not requiring pure marker compounds for quantification.[11]

The following tables summarize the quantitative data for several key carbazole alkaloids found in the leaves of Murraya koenigii, a plant renowned for its rich carbazole alkaloid profile. The data is compiled from a study that analyzed 34 Indian natural populations of M. koenigii from six different climatic zones using UPLC/MS/MS.[8]

Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves [8]

| Carbazole Alkaloid | Concentration Range (mg/g dry weight) |

| Koenine-I | 0.097 - 1.222 |

| Murrayamine A | 0.092 - 5.014 |

| Koenigine | 0.034 - 0.661 |

| Koenimbidine | 0.010 - 1.673 |

| Koenimbine | 0.013 - 7.336 |

| O-methylmurrayamine A | 0.010 - 0.310 |

| Girinimbine | 0.010 - 0.114 |

| Mahanine | 0.049 - 5.288 |

| 8,8''-biskoenigine | 0.031 - 1.731 |

| Isomahanimbine | 0.491 - 3.791 |

| Mahanimbine | 0.492 - 5.399 |

Table 2: UPLC/MS/MS Method Parameters for Carbazole Alkaloid Quantification [8]

| Parameter | Specification |

| Linearity (r²) | >0.9995 |

| Limit of Detection (LOD) | 0.003 - 0.248 ng/mL |

| Limit of Quantification (LOQ) | 0.009 - 0.754 ng/mL |

| Recovery | 88.803 - 103.729 % |

Experimental Protocols

Isolation and Purification of Carbazole Alkaloids from Murraya koenigii

A general workflow for the isolation and purification of carbazole alkaloids from plant material is outlined below. This protocol is a composite representation based on common methodologies described in the literature.[12][13][14][15]

Caption: A generalized experimental workflow for the isolation and purification of carbazole alkaloids.

Detailed Methodologies:

-

Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, bark) is collected and authenticated. It is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the phytochemicals. The dried material is ground into a fine powder to increase the surface area for efficient extraction.[16]

-

Extraction: The powdered plant material is extracted with a suitable solvent. The choice of solvent depends on the polarity of the target carbazole alkaloids. Common solvents used include methanol, ethanol, petroleum ether, and chloroform.[13][14] The extraction can be performed by maceration, Soxhlet extraction, or ultrasonication. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.[16]

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, a methanolic extract can be suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[14]

-

Chromatographic Separation: The fractions obtained are then subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: This is a widely used technique for the initial separation of compounds. The stationary phase is typically silica (B1680970) gel or Sephadex LH-20, and the mobile phase is a gradient of solvents.[14]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of the isolated compounds.[17]

-

-

Structure Elucidation: The structure of the purified carbazole alkaloids is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for determining the carbon-hydrogen framework of the molecule.[17][18]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[13]

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[13]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and the chromophoric system of the molecule.[19]

-

This comprehensive guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of carbazole alkaloids in plants. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising bioactive compounds.

References

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukm.my [ukm.my]

- 14. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. thieme-connect.com [thieme-connect.com]

The Carbazole Heterocyclic Scaffold: A Comprehensive Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole (B46965) scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1872, this privileged structure is found in a variety of natural products and has been extensively utilized in the design of synthetic molecules with a wide array of biological activities and photophysical properties.[2][3] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with biological targets and a versatile building block for functional organic materials.[4][5] This in-depth technical guide provides a comprehensive overview of the carbazole core, including its synthesis, biological activities with quantitative data, and applications in materials science, supplemented with detailed experimental protocols and pathway diagrams.

Synthesis of the Carbazole Scaffold

The construction of the carbazole nucleus can be achieved through various synthetic strategies, ranging from classical methods to modern transition-metal-catalyzed reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies: A Summary

-

Borsche–Drechsel Cyclization: This classical method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized.[2]

-

Graebe–Ullmann Reaction: This involves the intramolecular cyclization of N-aryl-1,2-diaminobenzenes upon diazotization, followed by heating to extrude nitrogen gas and form the carbazole ring.

-

Bucherer Carbazole Synthesis: This method utilizes the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite.

-

Palladium-Catalyzed Cyclization: Modern synthetic approaches often employ palladium-catalyzed intramolecular C-H amination or C-N cross-coupling reactions to construct the carbazole ring system with high efficiency and functional group tolerance.[6]

-

Allene-Based Synthesis: Transition metal-catalyzed cyclization reactions of indole-tethered allenes provide a direct and mild route to the carbazole skeleton.[6]

Biological Activities of Carbazole Derivatives

The carbazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[7][8][9] The ability to functionalize the carbazole ring at various positions allows for the fine-tuning of its pharmacological properties.

Anticancer Activity

Carbazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3][10][11][12][13] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, topoisomerase I, and various signaling pathways.[13]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2a | CAL 27 (squamous cell carcinoma) | 0.028 | [10] |

| Compound 2b | CAL 27 (squamous cell carcinoma) | 0.45 | [10] |

| Compound 3 | Calu1 (lung carcinoma) | 0.0025 | [10] |

| Compound 12 | C6 (glioma) | 12.2 | [10] |

| Pyrano[3,2-c]carbazole 30a | MDA-MB-231 (breast cancer) | 0.43 | [10] |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 (lung cancer) | 13.6 | [11] |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | LLC (lung cancer) | 16.4 | [11] |

| 1,4-dimethyl-carbazole (17) | A375 (melanoma) | 80.0 | [11] |

| Compound 19 | A375 (melanoma) | 50.0 | [11] |

| Compound 21 | A375 (melanoma) | 60.0 | [11] |

| N-amide pyrazoline 4a | HeLa (cervical cancer) | 12.59 | [12] |

| N-amide pyrazoline 4a | NCI-H520 (lung cancer) | 11.26 | [12] |

| m-chloro substituted N-phenyl pyrazoline 7b | HeLa (cervical cancer) | 11.36 | [12] |

| m-chloro substituted N-phenyl pyrazoline 7b | NCI-H520 (lung cancer) | 9.13 | [12] |

| Carbazole Sulfonamide 7 | MCF7/ADR (multidrug-resistant breast cancer) | 0.00081 | [13] |

| Carbazole Sulfonamide 15 | MCF7/ADR (multidrug-resistant breast cancer) | 0.0031 | [13] |

Antimicrobial Activity

The carbazole nucleus is also a key component of many potent antimicrobial agents.[7][8][14][15][16] These compounds exhibit activity against a variety of bacterial and fungal pathogens, including multidrug-resistant strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 8f | Staphylococcus aureus RN4220 | 0.5 | [7][8] |

| Compound 8f | Streptococcus mutans 3289 | 1 | [7][8] |

| Compound 9d | Staphylococcus aureus RN4220 | 1 | [7][8] |

| Compound 9d | Escherichia coli 1924 | 2 | [7][8] |

| Compound 19j | Candida albicans | 0.9 | [14] |

| Compound 19r | Candida albicans | 0.9 | [14] |

| Compound 30f | MRSA (N315) | 4 | [14] |

| Compound 32b | Pseudomonas aeruginosa | 9.37 | [14] |

| Compound 7 | Staphylococcus aureus | 2.8 | [15] |

| Compound 8 | Staphylococcus aureus | 1.1 | [15] |

Neuroprotective Activity

Recent studies have highlighted the potential of carbazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[17][18][19][20][21] Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

| Compound ID | Assay/Target | Result | Reference |

| Murrayanol | Acetylcholinesterase (AChE) Inhibition | IC50 ~0.2 µg/mL | [17][20] |

| Mahanimbine | Acetylcholinesterase (AChE) Inhibition | IC50 ~0.2 µg/mL | [17][20] |

| Murrayanol | Aβ Fibrillization Inhibition | 40.83 ± 0.30% | [17][20] |

| Murrayafoline A | Aβ Fibrillization Inhibition | 33.60 ± 0.55% | [17][20] |

| Mahanimbine | Aβ Fibrillization Inhibition | 27.68 ± 2.71% | [17][20] |

Antimalarial Activity

Carbazole alkaloids and their synthetic derivatives have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[5][22][23][24][25]

| Compound ID | Strain | IC50 (µM) | Reference |

| Compound 3b | P. falciparum | - | [23] |

| Compound 4c | P. falciparum | - | [23] |

| Compound 4d | P. falciparum | - | [23] |

Note: Specific IC50 values for antimalarial activity were not provided in the reference, but the compounds were reported to have good potency.

Applications in Materials Science

The unique electronic and photophysical properties of the carbazole scaffold have led to its widespread use in the development of advanced organic materials.[4][26][27][28]

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively used in OLEDs as host materials, charge transport layers, and emitters.[4][26][27][28] Their high triplet energy, good thermal stability, and excellent charge-transporting capabilities contribute to the efficiency and longevity of OLED devices.

| Compound ID | Role | Emission Color | Key Property | Reference |

| ICzPyr | Host | Green | High Triplet Energy | [27] |

| Indolo[2,3-c]carbazoles 1-3 | Emitter | Blue | Narrow Emission | [27] |

| CZ-1 | Emitter | Greenish-Blue | Electroluminescence at 492 nm | [4] |

| CZ-2 | Emitter | Greenish-Blue | Electroluminescence at 488 nm | [4] |

Signaling Pathway and Workflow Diagrams

To visualize the complex biological processes and experimental workflows associated with carbazole derivatives, the following diagrams are provided in the DOT language for use with Graphviz.

Carvedilol Signaling Pathway

Carvedilol, a well-known drug containing a carbazole moiety, exhibits a unique mechanism of action involving biased agonism at β-adrenergic receptors, preferentially activating the β-arrestin pathway.[2][29][30][31][32]

Pemetrexed (B1662193) Mechanism of Action

While not a carbazole itself, Pemetrexed is a multi-targeted antifolate drug whose mechanism provides a good example of a complex signaling pathway relevant to drug development. It inhibits multiple enzymes in the folate pathway, disrupting DNA synthesis.[1][33][34][35][36]

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel carbazole derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a carbazole derivative and the evaluation of its biological and photophysical properties.

Synthesis of N-Aryl Carbazole Derivatives

This protocol is a generalized procedure based on common synthetic methods.[7][8]

-

N-Arylation:

-

To a solution of carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired aryl halide (e.g., benzyl (B1604629) bromide, 1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Formylation (Vilsmeier-Haack Reaction):

-

To a solution of the N-aryl carbazole (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 90 °C and stir for 4-8 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford the formylated carbazole derivative.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

-

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the stock solution of the carbazole compound (dissolved in a suitable solvent like DMSO) to the first well and perform serial two-fold dilutions across the plate.

-

Add 50 µL of the prepared inoculum to each well.

-

-

Incubation and Reading:

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Measurement of Photophysical Properties

This section outlines the general procedures for characterizing the photophysical properties of carbazole derivatives.[3][37][38][39][40]

-

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent.

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

The wavelength of maximum absorption (λabs) is determined from the spectrum.

-

-

Photoluminescence Spectroscopy:

-

Using the same solution, excite the sample at its λabs using a spectrofluorometer.

-

Record the emission spectrum. The wavelength of maximum emission (λem) is determined from the spectrum.

-

-

Photoluminescence Quantum Yield (PLQY):

-

The relative method is commonly used, employing a standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

-

The PLQY is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime:

-

Time-resolved fluorescence measurements are performed using time-correlated single-photon counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a laser diode), and the decay of the fluorescence intensity over time is recorded.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Conclusion

The carbazole heterocyclic scaffold continues to be a highly valuable and versatile platform in both medicinal chemistry and materials science. Its unique structural and electronic properties have enabled the development of a wide range of compounds with significant therapeutic potential and practical applications in organic electronics. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships will undoubtedly lead to the discovery of new and improved carbazole-based molecules for a variety of scientific and technological advancements. This guide serves as a foundational resource for researchers and professionals seeking to harness the full potential of this remarkable heterocyclic core.

References

- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 12. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 13. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. connectjournals.com [connectjournals.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. nbinno.com [nbinno.com]

- 34. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 35. drugs.com [drugs.com]

- 36. aacrjournals.org [aacrjournals.org]

- 37. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 38. researchgate.net [researchgate.net]

- 39. Experimental database of optical properties of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 40. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Spectroscopic Profile of 9H-Carbazole-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-carbazole-1-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols to aid in the replication and further investigation of this molecule.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |

| H-C=O | 9.8 - 10.5 | s | - |

| H-2 | 7.8 - 8.2 | d | 7.5 - 8.5 |

| H-3 | 7.2 - 7.6 | t | 7.0 - 8.0 |

| H-4 | 8.0 - 8.4 | d | 7.5 - 8.5 |

| H-5 | 7.4 - 7.8 | d | 7.5 - 8.5 |

| H-6 | 7.1 - 7.5 | t | 7.0 - 8.0 |

| H-7 | 7.3 - 7.7 | t | 7.0 - 8.0 |

| H-8 | 8.1 - 8.5 | d | 7.5 - 8.5 |

| N-H | 8.0 - 11.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| C=O | 190 - 195 |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 125 - 130 |

| C-4 | 120 - 125 |

| C-4a | 138 - 142 |

| C-4b | 122 - 126 |

| C-5 | 110 - 115 |

| C-6 | 120 - 125 |

| C-7 | 120 - 125 |

| C-8 | 125 - 130 |

| C-8a | 140 - 144 |

| C-9a | 123 - 127 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2700 - 2900 | Weak-Medium (often two bands) |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-H Bend (Aromatic) | 700 - 900 | Strong |

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) Range | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| Ethanol/Methanol | 230-240, 250-260, 290-300, 330-350 | 10,000-50,000 |

| Dichloromethane | 235-245, 255-265, 295-305, 335-355 | 10,000-50,000 |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for carbazole (B46965) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can range from 8 to 64, depending on the sample concentration. A relaxation delay of 1-5 seconds is typically employed.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are generally required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane, or acetonitrile). The concentration should be in the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (typically below 1.5).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

-

Data Processing: The instrument software will generate a plot of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualizing the Spectroscopic Analysis Workflow

To provide a clear understanding of the logical flow of spectroscopic analysis, the following diagram illustrates a typical workflow.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Discovery and Historical Background of Carbazole Aldehydes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and biological significance of carbazole (B46965) aldehydes. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug development.

Discovery and Historical Context

The journey of carbazole aldehydes begins with the discovery of their parent scaffold, carbazole.

-

1872: The aromatic heterocyclic compound carbazole was first isolated from coal tar by German chemists Carl Graebe and Carl Glaser.[1][2][3]

-

1962: The first naturally occurring carbazole alkaloid, murrayanine , which possesses a formyl group (an aldehyde), was isolated from the plant Murraya koenigii.[1][4][5] This discovery was a pivotal moment, sparking significant interest in the biological activities of carbazole derivatives and driving research into their synthesis.[1][4]

The carbazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry, as it serves as a ligand for numerous receptors and is a core component of many biologically active compounds.[1][6]

Evolution of Synthetic Methodologies for Formylation

The introduction of an aldehyde group onto the carbazole ring, a process known as formylation, has been achieved through several classical and modern synthetic reactions.

Classical Formylation Reactions

The foundational methods for synthesizing carbazole aldehydes are classic electrophilic aromatic substitution reactions.

-

Vilsmeier-Haack Reaction: Developed in 1927, this is one of the most powerful and widely utilized methods for the formylation of electron-rich aromatic compounds like carbazole.[7][8][9] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][8] The formylation predominantly occurs at the C-3 and C-6 positions of the carbazole ring.[7]

-

Gattermann Reaction: Named after the German chemist Ludwig Gattermann, this reaction formylates aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] It shares similarities with the Friedel-Crafts reaction.[11][13] To enhance safety, a modified version of the reaction uses solid zinc cyanide (Zn(CN)₂), which reacts with HCl to generate the necessary HCN in situ.[10][12]

-

Duff Reaction: This method achieves the formylation of highly activated aromatic rings, such as phenols, using hexamine (hexamethylenetetramine) as the source of the formyl carbon.[14][15] While applicable, the Duff reaction is generally inefficient for carbazoles and often results in low yields.[14][15] Formylation typically occurs at the position ortho to the activating group.[15]

Modern Synthetic Approaches

Contemporary research focuses on improving the efficiency, yield, and regioselectivity of carbazole aldehyde synthesis.

-

Microwave-Assisted Synthesis: The application of microwave irradiation to the Vilsmeier-Haack reaction has been shown to significantly shorten reaction times and improve the yields of carbazole monoaldehydes.[16]

-

Transition Metal Catalysis: Advanced synthetic routes leverage transition metal catalysts. For instance, Sonogashira coupling and Knoevenagel reactions have been employed to create complex carbazole-based dyes that incorporate an aldehyde functionality.[17][18] Other modern methods for synthesizing the carbazole core, which can subsequently be formylated, include rhodium-catalyzed C-H aminations and visible light-induced reactions using sulfilimines as a safe nitrene source.[19][20]

Quantitative Data Presentation

The following tables summarize key quantitative data for the classical formylation reactions applied to carbazole and its derivatives.

Table 1: Comparison of Classical Formylation Reactions for Carbazole Synthesis

| Reaction | Key Reagents | Typical Regioselectivity | General Yields | Key Advantages | Disadvantages |

| Vilsmeier-Haack | POCl₃, DMF | C-3, C-6[7] | Moderate to High (40-79% for mono-aldehydes)[16] | Powerful, widely applicable, good yields[7][8] | Requires stoichiometric reagents, can be harsh |

| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂)[10] | C-3 | Moderate | Avoids harsh Vilsmeier reagents | Use of highly toxic HCN[10] |

| Duff | Hexamethylenetetramine (HMTA), Acid[14][15] | Ortho to activating group[15] | Low[14][15] | Milder conditions | Inefficient, generally low yields |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol: Vilsmeier-Haack Formylation of N-Boc-Carbazole

This protocol outlines the synthesis of tert-butyl 3-formyl-9H-carbazole-9-carboxylate, using a Boc-protected carbazole to enhance solubility and control functionalization.[7]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-carbazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.[7]

-

Reagent Addition: Slowly add phosphoryl chloride (POCl₃) (1.5 to 3.0 equivalents) dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.[7]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature. Stir for a period of 2 to 24 hours.[7]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

-

Work-up and Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker of crushed ice and water. This hydrolysis step is exothermic and should be performed with caution.[7]

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral.

-

Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol: Duff Formylation of N-Butyl-Carbazole

This protocol describes the formylation of an N-alkylated carbazole using the Duff reaction.

-

Reaction Setup: In a round-bottom flask, prepare a solution of 9-butyl-9H-carbazole (1 equivalent) and hexamethylenetetramine (HMTA) (approx. 4 equivalents) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and trifluoroacetic acid (TFA).[14]

-

Heating: Heat the reaction mixture to reflux (approximately 90 °C) for several hours (e.g., 9 hours).[14]

-

Monitoring and Completion: Monitor the reaction by TLC. If residual starting material is observed, additional HMTA and TFA can be added, and heating can be continued for a few more hours to drive the reaction to completion.[14]

-

Work-up and Purification: After cooling, the reaction mixture is worked up using standard aqueous and extraction procedures. The final product is typically purified using column chromatography to separate the desired mono- and di-formylated products from unreacted starting material and byproducts.[14]

Mandatory Visualizations

The following diagrams illustrate key historical, experimental, and biological concepts related to carbazole aldehydes.

Caption: A timeline of key discoveries in carbazole aldehyde chemistry.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Caption: Simplified pathway of ECCA-induced p53 reactivation.

Biological Activity and Applications

Carbazole aldehydes and their derivatives are of immense interest due to their diverse biological activities.[6]

-

Anticancer Activity: Numerous carbazole derivatives exhibit potent anticancer properties.[1][4] For example, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has demonstrated selective inhibitory activity against melanoma cells by reactivating the p53 tumor suppressor pathway, leading to apoptosis.[4]

-

Neuroprotection: Certain N-substituted carbazoles have shown neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.[21][22][23]

-

Antimicrobial Properties: The carbazole scaffold is a key feature in compounds with antibacterial and antifungal activities.[6][24]

-

Synthetic Intermediates: Carbazole aldehydes are crucial intermediates for building more complex molecules.[25] They are used to synthesize ligands designed to bind to and stabilize G-quadruplex DNA structures, which are found in human telomeres and the promoter regions of oncogenes, making them a key target in anticancer drug development.[16]

Conclusion

From its initial discovery in coal tar to its current status as a privileged scaffold in medicinal chemistry, the carbazole nucleus has had a rich history. The development of formylation reactions, from classical methods like the Vilsmeier-Haack reaction to modern microwave-assisted and catalytic approaches, has enabled the synthesis of a vast library of carbazole aldehydes. These compounds have proven to be not only valuable synthetic intermediates but also potent bioactive agents with significant potential in oncology, neuropharmacology, and anti-infective research. The continued exploration of this chemical class promises to yield new therapeutic agents and advanced materials.

References

- 1. The carbazole drug_Chemicalbook [chemicalbook.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Carbazole - Wikipedia [en.wikipedia.org]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. echemcom.com [echemcom.com]

- 7. benchchem.com [benchchem.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. Gattermann Reaction [unacademy.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. byjus.com [byjus.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Duff reaction - Wikipedia [en.wikipedia.org]

- 16. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Carbazole synthesis [organic-chemistry.org]

- 20. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]